molecular formula C7H4F3NO3 B045065 2-Nitro-3-(trifluoromethyl)phenol CAS No. 386-72-1

2-Nitro-3-(trifluoromethyl)phenol

Cat. No.: B045065
CAS No.: 386-72-1
M. Wt: 207.11 g/mol
InChI Key: KLWSGZHZNIOCPO-UHFFFAOYSA-N
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Description

2-Nitro-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol . It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenol ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Nitro-3-(trifluoromethyl)phenol can be achieved through various synthetic routes. One common method involves the nitration of 3-(trifluoromethyl)phenol using a mixture of concentrated sulfuric acid and nitric acid . The reaction is typically carried out at low temperatures to control the formation of by-products. Another method involves the direct fluorination of 2-nitrophenol using trifluoromethyl iodide in the presence of a catalyst . Industrial production methods often employ similar reaction conditions but on a larger scale, with additional purification steps to ensure the desired product’s purity.

Chemical Reactions Analysis

2-Nitro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, alkyl halides, and potassium permanganate. The major products formed from these reactions include amino derivatives, ethers, and quinones.

Mechanism of Action

The mechanism of action of 2-Nitro-3-(trifluoromethyl)phenol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . These properties make it a valuable tool in studying cellular processes and developing new therapeutic agents.

Comparison with Similar Compounds

2-Nitro-3-(trifluoromethyl)phenol can be compared with other similar compounds, such as:

The unique combination of the nitro and trifluoromethyl groups in this compound gives it distinct properties that are valuable in both research and industrial contexts.

Properties

IUPAC Name

2-nitro-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(12)6(4)11(13)14/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWSGZHZNIOCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633875
Record name 2-Nitro-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386-72-1
Record name 2-Nitro-3-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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